Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy-
CAS No.: 1485038-22-9
Cat. No.: VC5431465
Molecular Formula: C13H9FN2OS
Molecular Weight: 260.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1485038-22-9 |
---|---|
Molecular Formula | C13H9FN2OS |
Molecular Weight | 260.29 |
IUPAC Name | 2-(5-fluoropyridin-3-yl)-5-methoxy-1,3-benzothiazole |
Standard InChI | InChI=1S/C13H9FN2OS/c1-17-10-2-3-12-11(5-10)16-13(18-12)8-4-9(14)7-15-6-8/h2-7H,1H3 |
Standard InChI Key | GNICGMDJBIPMIE-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)SC(=N2)C3=CC(=CN=C3)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The molecular formula of 2-(5-fluoro-3-pyridinyl)-5-methoxybenzothiazole is C₁₃H₉FN₂OS, with a molecular weight of 260.29 g/mol . The compound’s structure integrates a benzothiazole core linked to a pyridine ring, with substitutions at strategic positions to optimize electronic and steric properties.
Table 1: Molecular Properties
Property | Value |
---|---|
CAS Number | 1485038-22-9 |
Molecular Formula | C₁₃H₉FN₂OS |
Molecular Weight | 260.29 g/mol |
Key Substituents | 5-Fluoro (pyridine), 5-Methoxy (benzothiazole) |
The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and binding affinity.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the compound’s structure. For instance, the ¹H-NMR spectrum typically shows distinct peaks for the pyridine (δ 8.15–7.04 ppm) and benzothiazole (δ 5.67 ppm) protons, while ¹³C-NMR reveals carbonyl and aromatic carbon signals . Computational models predict a planar geometry, favoring interactions with biological targets like enzymes or receptors.
Synthetic Methodologies
Coupling Reactions
The synthesis of 2-(5-fluoro-3-pyridinyl)-5-methoxybenzothiazole primarily involves coupling reactions between functionalized benzothiazole and pyridine precursors. For example, a palladium-catalyzed Suzuki-Miyaura coupling can link halogenated benzothiazoles to boronic acid-modified pyridines. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Optimization Challenges
Key challenges include controlling regioselectivity during pyridine functionalization and minimizing side reactions. Recent studies suggest that Lewis acid catalysts (e.g., ZnCl₂) enhance the efficiency of fluorine incorporation at the pyridine 5-position. Purification often involves column chromatography or recrystallization from methanol, yielding products with >95% purity .
Applications in Material Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid, conjugated structure makes it a candidate for OLED emitters. Benzothiazole derivatives typically exhibit high electron mobility and luminescent efficiency, with emission wavelengths tunable via substituent modification. For instance, introducing electron-withdrawing groups (e.g., fluorine) can shift emission to the blue spectrum, useful for display technologies.
Charge-Transport Materials
In photovoltaic devices, 2-(5-fluoro-3-pyridinyl)-5-methoxybenzothiazole functions as an electron-transport layer, improving device efficiency by reducing charge recombination. Density Functional Theory (DFT) calculations correlate its low LUMO energy (-2.8 eV) with enhanced electron-accepting capacity .
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
Compared to 2-[2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-ethyl]-2-methyl-5-trifluoromethyl-2,3-dihydro-benzothiazole (PubChem CID: 10249325), the absence of a trifluoromethyl group in 2-(5-fluoro-3-pyridinyl)-5-methoxybenzothiazole reduces hydrophobicity but improves aqueous solubility (LogP: 2.1 vs. 3.8) . This trade-off influences pharmacokinetic profiles, with the latter showing better oral bioavailability in rodent models .
Structural Analogues in Drug Discovery
Benzothiazoles with 5-methoxy substitutions consistently outperform derivatives with bulkier groups (e.g., morpholinomethyl) in blood-brain barrier penetration, making them viable for CNS-targeted therapies .
Future Perspectives
Synthesis Scalability
Developing one-pot multicomponent reactions could streamline production. For example, integrating Knoevenagel condensation with thio-Michael additions (as seen in benzothiazepine synthesis ) may reduce steps and costs.
Preclinical Development
Priorities include toxicology profiling and formulation studies to assess clinical viability. Molecular docking simulations against emerging targets (e.g., PD-L1) could expand therapeutic applications.
Material Science Innovations
Exploring copolymerization with thiophene or fluorene derivatives may yield polymers with superior optoelectronic properties for flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume